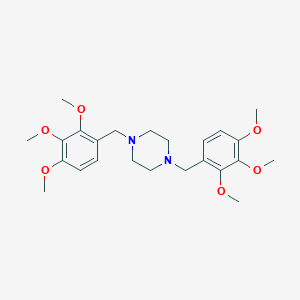

1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O6/c1-27-19-9-7-17(21(29-3)23(19)31-5)15-25-11-13-26(14-12-25)16-18-8-10-20(28-2)24(32-6)22(18)30-4/h7-10H,11-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYPCHFFOGTJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386830 | |

| Record name | 1,4-bis(2,3,4-trimethoxybenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257-19-8 | |

| Record name | 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-bis(2,3,4-trimethoxybenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS((2,3,4-TRIMETHOXYPHENYL)METHYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN4K7E3V8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Bis(2,3,4-trimethoxybenzyl)piperazine is a symmetrically substituted piperazine derivative of significant interest in medicinal chemistry. Primarily known as a process impurity in the synthesis of the anti-anginal drug Trimetazidine, its structural features—a central piperazine core flanked by two trimethoxybenzyl moieties—suggest a potential for independent pharmacological activity.[1][2][3][4] The piperazine scaffold is a cornerstone in drug discovery, renowned for its presence in a wide array of therapeutic agents targeting the central nervous system (CNS) and other biological systems.[5][6][7] This guide provides a comprehensive overview of the known chemical properties, synthesis, characterization, and potential therapeutic relevance of this compound, offering a foundational resource for researchers exploring its utility.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4.[6] This structure imparts favorable physicochemical properties, including good water solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. The two nitrogen atoms provide synthetic handles for introducing diverse substituents, allowing for the fine-tuning of pharmacological activity.[6][8] Consequently, piperazine derivatives have been successfully developed as antipsychotics, antidepressants, anxiolytics, calcium channel blockers, and antimicrobial agents.[5][6] The subject of this guide, this compound, belongs to the 1,4-disubstituted class of piperazines, which are widely explored for their diverse biological activities.[5][8][9][10]

Molecular Structure and Physicochemical Properties

This compound, also known as Hexametazidine or Trimetazidine Impurity B, possesses a unique molecular architecture that dictates its chemical behavior and potential biological interactions.[1]

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

The key structural features are:

-

Piperazine Core: A central, flexible ring that can adopt various conformations (e.g., chair, boat), influencing how the substituents are presented to biological targets.

-

Symmetrical Substitution: Two identical 2,3,4-trimethoxybenzyl groups are attached to the nitrogen atoms. This symmetry can affect crystal packing and binding affinity.

-

Trimethoxybenzyl Groups: The benzene rings are electron-rich due to the three methoxy (-OCH₃) groups. The specific 2,3,4-substitution pattern influences the steric and electronic properties, which are distinct from the more commonly studied 3,4,5-trimethoxybenzyl isomers.[11][12]

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₄N₂O₆ | [1][3][13] |

| Molecular Weight | 446.54 g/mol | [1][3][13] |

| CAS Number | 1257-19-8 | [1][13] |

| Appearance | Solid | [10] |

| Melting Point | 108-109°C | [1] |

| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | [1] |

| IUPAC Name | 1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine | [13] |

Synthesis and Purification

The synthesis of 1,4-disubstituted piperazines can be achieved through several established routes.[8][14] For this compound, the most direct method is reductive amination.

Synthetic Workflow Diagram:

Sources

- 1. This compound CAS#: 1257-19-8 [m.chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. This compound [lgcstandards.com]

- 4. Trimetazidine EP Impurity B | 1257-19-8 | SynZeal [synzeal.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 1-(3,4,5-Trimethoxybenzyl)piperazine | 52146-35-7 [smolecule.com]

- 12. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, a symmetrically substituted piperazine derivative. This document delves into a validated synthetic protocol, elucidates the underlying reaction mechanism, and details a suite of analytical techniques for the thorough characterization of the final compound. Known as an impurity in the manufacturing of the anti-anginal drug Trimetazidine, this molecule also holds potential interest for its own pharmacological properties, including reported inotropic effects.[1] This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control, offering both practical experimental procedures and the theoretical framework necessary for a deep understanding of this compound.

Introduction and Significance

This compound is a molecule of significant interest within the pharmaceutical landscape. Primarily identified as "Trimetazidine Impurity B," its presence and control are critical aspects of the manufacturing and quality assurance of Trimetazidine, a widely used anti-ischemic metabolic agent.[2][3] The stringent regulations surrounding active pharmaceutical ingredients (APIs) necessitate a thorough understanding and characterization of any impurities.

Beyond its role as a process-related impurity, the structural features of this compound, specifically the presence of two 2,3,4-trimethoxybenzyl moieties linked by a piperazine core, suggest a potential for independent pharmacological activity. The piperazine scaffold is a well-established pharmacophore found in a multitude of clinically successful drugs, known for its ability to interact with various biological targets.[4][5] Preliminary reports have indicated that this compound may exhibit inotropic properties, suggesting a potential influence on myocardial contractility.[6]

This guide provides a detailed exploration of the synthesis of this compound via a reductive amination pathway and outlines a comprehensive characterization strategy employing modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction, a variation of the Eschweiler-Clarke reaction. This method utilizes 2,3,4-trimethoxybenzaldehyde and piperazine as the key starting materials, with formic acid serving a dual role as both a catalyst and the reducing agent.

Reaction Scheme

Caption: Overall synthetic scheme for this compound.

Mechanistic Insights: The Eschweiler-Clarke-type Reaction

The synthesis proceeds via a mechanism analogous to the Eschweiler-Clarke reaction, a well-established method for the methylation of amines.[7][8][9][10][11][12] In this specific application, the reaction extends to the formation of a disubstituted piperazine.

The key steps of the mechanism are as follows:

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom of piperazine on the carbonyl carbon of 2,3,4-trimethoxybenzaldehyde. Subsequent dehydration, facilitated by the acidic medium provided by formic acid, leads to the formation of a transient iminium ion.

-

Hydride Transfer: Formic acid then acts as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine and releasing carbon dioxide. This irreversible loss of CO2 gas is a key driving force for the reaction.[7]

-

Second Alkylation: The process is repeated on the second nitrogen of the piperazine ring with another molecule of 2,3,4-trimethoxybenzaldehyde to yield the final symmetrically disubstituted product.

Caption: Simplified workflow of the reaction mechanism.

Rationale for Experimental Conditions

-

High Temperature (110-115 °C): The elevated temperature is crucial for several reasons. It provides the necessary activation energy for the dehydration step leading to the iminium ion and facilitates the decarboxylation of the formate-iminium adduct during the hydride transfer.[2] This high temperature ensures a reasonable reaction rate for this multi-step process.

-

Formic Acid as Reagent and Solvent: The use of formic acid in excess serves multiple purposes. It acts as an acid catalyst for the formation of the iminium ion and as the reducing agent (hydride source).[13][14] In this protocol, it also functions as the reaction solvent.

-

Aqueous Quench and pH Adjustment: The reaction mixture is quenched in ice-cold water to halt the reaction and to precipitate the crude product. The subsequent pH adjustment to a basic range (9-9.5) is a critical purification step.[2] This deprotonates any protonated amine species, rendering the final product less soluble in the aqueous medium and facilitating its precipitation and isolation. The basic conditions also help to remove any unreacted acidic starting materials or byproducts.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of Trimetazidine impurity B.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| 2,3,4-Trimethoxybenzaldehyde | 196.20 | 25.0 | 0.127 |

| Piperazine (anhydrous) | 86.14 | 55.0 | 0.638 |

| Formic Acid (99%) | 46.03 | ~61 mL | - |

| 20% Sodium Hydroxide Solution | - | As required | - |

| Methanol | - | ~50 mL | - |

| Deionized Water | - | As required | - |

| Ice | - | ~170 g | - |

Procedure:

-

To a suitable reaction vessel, charge 61 mL of formic acid at room temperature.

-

Under constant stirring, add 25 g of 2,3,4-trimethoxybenzaldehyde. Continue stirring for 15 minutes.

-

Add 55 g of piperazine to the mixture. An exothermic reaction will cause the temperature to rise to approximately 85°C.

-

Heat the reaction mixture to 110-115 °C and maintain this temperature for 14 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 80°C.

-

In a separate beaker, prepare a slurry of 170 g of ice in water.

-

Slowly quench the reaction mixture by adding it to the ice-water slurry with vigorous stirring. Maintain the temperature below 10°C and stir for 30 minutes.

-

Adjust the pH of the slurry to 9-9.5 by the slow addition of a 20% caustic solution, ensuring the temperature remains below 10°C.

-

Continue stirring for 1 hour to allow for complete precipitation of the crude product.

-

Filter the solid precipitate and wash with cold deionized water.

-

For recrystallization, transfer the crude solid to a flask containing 50 mL of methanol.

-

Heat the methanol to dissolve the solid, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum.

Characterization and Analytical Methods

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. The expected signals would include:

-

Singlets for the six methoxy groups (-OCH₃) on the two aromatic rings.

-

Signals for the aromatic protons.

-

A singlet for the eight protons of the piperazine ring.

-

A singlet for the four benzylic protons (-CH₂-).

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon environment, including:

-

The carbons of the piperazine ring.

-

The benzylic carbons.

-

The carbons of the aromatic rings, including those bearing the methoxy groups and the unsubstituted carbons.

-

The carbons of the methoxy groups.

-

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Vibration Type |

| ~2950-2800 | C-H stretching (aliphatic) |

| ~1600, ~1475 | C=C stretching (aromatic) |

| ~1350-1000 | C-N stretching |

| ~1250-1000 | C-O stretching (ether) |

(Data based on typical ranges for similar structures)[2]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: For C₂₄H₃₄N₂O₆, the expected monoisotopic mass is approximately 446.24 g/mol .

-

Fragmentation Pattern: A characteristic fragmentation pattern for benzylpiperazine derivatives involves the cleavage of the benzylic C-N bond, which would likely result in a prominent fragment ion corresponding to the 2,3,4-trimethoxybenzyl cation.

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed and validated for this purpose.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (such as formic acid in water) and an organic solvent like methanol or acetonitrile is commonly used.[2]

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., ~232 nm or ~270 nm) is appropriate.

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Caption: A typical workflow for the characterization of the synthesized compound.

Pharmacological Context

While primarily known as a pharmaceutical impurity, piperazine derivatives are a class of compounds with a wide range of biological activities, including effects on the central nervous system and cardiovascular system.[15][16] this compound has been noted for its potential inotropic properties, which refers to the ability to modify the force or energy of muscular contractions.[6] In the context of cardiac muscle, a positive inotropic agent increases the strength of contraction.

The antiarrhythmic potential of 1,4-disubstituted piperazine derivatives has also been a subject of investigation.[16] The mechanism of such activities can be complex, potentially involving interactions with various ion channels or receptors in cardiac tissue. Further research is warranted to fully elucidate the pharmacological profile of this compound and to determine if its inotropic or other potential activities could be of therapeutic interest.

Conclusion

This technical guide has provided a detailed and scientifically grounded overview of the synthesis and characterization of this compound. The reductive amination protocol described is a robust and efficient method for the preparation of this compound. The outlined characterization workflow, employing a combination of spectroscopic and chromatographic techniques, ensures the unambiguous identification and purity assessment of the final product. A thorough understanding of the synthesis and analytical profile of this molecule is not only crucial for its control as a pharmaceutical impurity but also provides a solid foundation for any further investigation into its potential pharmacological applications.

References

-

The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. Available at: [Link]

-

The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Angewandte Chemie International Edition. Available at: [Link]

-

Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available at: [Link]

-

The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. Available at: [Link]

-

Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available at: [Link]

-

The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. Available at: [Link]

-

Stability-Indicating UV-HPLC Approaches to Estimate Trimetazidine Dihydrochloride in Extended Release Capsule Formulations. Asian Journal of Bimedical and Pharmaceutical Sciences. Available at: [Link]

-

Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Myers Chem 115. Available at: [Link]

-

The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Semantic Scholar. Available at: [Link]

-

Synthesis of Asymmetric 1,4-disubstituted Piperazines and Their Psychotropic and Cardiovascular Actions. Part I. PubMed. Available at: [Link]

-

Trimetazidine EP Impurity B. SynZeal. Available at: [Link]

-

Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

-

Eschweiler-Clarke reaction. Name-Reaction.com. Available at: [Link]

-

Eschweiler-Clarke reaction. YouTube. Available at: [Link]

-

Identification and control of unspecified impurity in trimetazidine dihydrochloride tablet formulation. ResearchGate. Available at: [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

-

1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. PubChem. Available at: [Link]

-

Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. Available at: [Link]

-

Eschweiler-Clarke Reaction. J&K Scientific LLC. Available at: [Link]

-

Comparative study of the action of antiarrhythmic drugs on sinoatrial nodal pacemaker activity and contractility in the isolated blood-perfused atrium of the dog. PubMed. Available at: [Link]

-

Antiarrhythmic properties of some 1,4-disubstituted piperazine derivatives with α1-adrenoceptor affinities. PubMed. Available at: [Link]

-

Recent advances in synthesis of piperazine based ligands, metal complexes and their applications. ResearchGate. Available at: [Link]

-

Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available at: [Link]

-

This compound. ChemBK. Available at: [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

-

A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. jocpr.com [jocpr.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. etd.auburn.edu [etd.auburn.edu]

- 5. researchgate.net [researchgate.net]

- 6. Comparative study of the action of antiarrhythmic drugs on sinoatrial nodal pacemaker activity and contractility in the isolated blood-perfused atrium of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. name-reaction.com [name-reaction.com]

- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 13. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. Synthesis of asymmetric 1,4-disubstituted piperazines and their psychotropic and cardiovascular actions. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiarrhythmic properties of some 1,4-disubstituted piperazine derivatives with α1-adrenoceptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, a piperazine derivative also known as Hexametazidine and recognized as Trimetazidine Impurity B.[1][2] Due to the limited direct research on this specific bis-substituted compound, this guide synthesizes available information and extrapolates potential mechanisms based on the well-characterized pharmacology of its parent compound, Trimetazidine, and other structurally related molecules. The primary proposed mechanisms include metabolic modulation through the inhibition of fatty acid oxidation, direct cardioprotective effects, and potential modulation of ion channels. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological landscape of this compound.

Introduction and Chemical Identity

This compound is a symmetrical molecule featuring a central piperazine ring substituted at both nitrogen atoms with 2,3,4-trimethoxybenzyl groups.[2] It is a known impurity in the synthesis of Trimetazidine, a widely used anti-anginal medication.[1][3] The structural similarity to Trimetazidine, which is 1-(2,3,4-trimethoxybenzyl)piperazine, strongly suggests that their mechanisms of action may be related.

| Property | Value |

| IUPAC Name | 1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine |

| Other Names | Hexametazidine, Trimetazidine Impurity B |

| CAS Number | 1257-19-8 |

| Molecular Formula | C₂₄H₃₄N₂O₆ |

| Molecular Weight | 446.54 g/mol |

Core Postulated Mechanisms of Action

The mechanism of action for this compound has not been extensively elucidated in dedicated studies. However, based on preliminary data and the pharmacology of its analogs, a multi-faceted mechanism can be proposed.

Metabolic Modulation: A Likely Primary Pathway

The most well-documented mechanism of action for the structurally similar Trimetazidine is the modulation of cellular energy metabolism.[4][5] It is highly probable that this compound shares this mechanism.

Under normal physiological conditions, cardiomyocytes derive most of their energy from the β-oxidation of free fatty acids (FFAs). While energy-rich, this process consumes more oxygen than the oxidation of glucose. During ischemia (a condition of reduced blood flow and oxygen supply), the reliance on FFA oxidation can exacerbate intracellular acidosis and ionic imbalances, leading to cellular damage.

Trimetazidine acts by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the β-oxidation pathway.[5][6][7] This inhibition leads to a metabolic shift from FFA oxidation to glucose oxidation, which requires less oxygen for the same amount of ATP produced. This optimization of energy production is crucial for the survival of cardiomyocytes under ischemic conditions. Given that this compound possesses two trimethoxybenzyl moieties, it may exhibit a similar or potentially more potent inhibitory effect on 3-KAT.

Direct Cardioprotective and Inotropic Effects

Some evidence suggests that this compound may exert direct effects on the myocardium. It has been reported to possess positive inotropic properties, meaning it may increase the force of contraction of the heart muscle.[8] This effect is postulated to be mediated by an increase in intracellular calcium levels.[8]

Furthermore, the compound has been shown to protect against lipid peroxidation and inhibit creatine kinase activity in isolated rat hearts, indicating a direct cardioprotective effect against oxidative stress.[8]

Synthesis and Purity

This compound is typically synthesized via the reaction of 2,3,4-trimethoxybenzaldehyde with piperazine in the presence of a reducing agent, such as formic acid. [9]The purity of the final compound is crucial for accurate pharmacological studies and is typically assessed using High-Performance Liquid Chromatography (HPLC).

Discussion and Future Directions

The available evidence strongly suggests that this compound likely functions as a metabolic modulator, similar to its well-studied analog, Trimetazidine. The presence of two trimethoxybenzyl groups may influence its potency and pharmacokinetic profile. The preliminary reports of inotropic and direct cardioprotective effects are intriguing and warrant further investigation to determine the underlying molecular mechanisms.

Future research should focus on:

-

Direct Mechanistic Studies: Performing in vitro and in vivo studies to confirm the inhibition of 3-KAT and quantify its potency (IC₅₀).

-

Electrophysiological Profiling: Assessing the effects of the compound on various ion channels, particularly N-type calcium channels, to validate the potential for analgesic activity.

-

Comparative Pharmacology: Conducting head-to-head studies with Trimetazidine to understand the pharmacological consequences of the bis-substitution.

-

In Vivo Efficacy Models: Evaluating the compound in animal models of myocardial ischemia and heart failure to determine its therapeutic potential.

Conclusion

This compound is a compound with a high potential for cardioprotective and metabolic modulatory effects. While direct research is currently sparse, its structural relationship to Trimetazidine provides a strong foundation for its proposed mechanism of action centered on the inhibition of fatty acid oxidation. Further dedicated studies are essential to fully elucidate its pharmacological profile and therapeutic potential.

References

-

Fujita, Y. (1967). Effects of 1-(2,3,4-trimethoxy benzyl)-piperazine dihydrochloride on the cardiovascular system in the rabbit. Japanese Journal of Pharmacology, 17(1), 19–29. [Link]

-

Jefri Puspitasari, A. D., Talpaneni, J. S. R., & Tjandrawinata, R. R. (2018). Identification and control of unspecified impurity in trimetazidine dihydrochloride tablet formulation. IOP Conference Series: Materials Science and Engineering, 349, 012029. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity by conventional method. Retrieved from [Link]

-

Kantor, P. F., Lucien, A., Kozak, R., & Lopaschuk, G. D. (2000). The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. Circulation Research, 86(5), 580–588. [Link]

-

Lopaschuk, G. D., & Kantor, P. F. (2003). Beneficial effects of trimetazidine in ex vivo working ischemic hearts are due to a stimulation of glucose oxidation secondary to inhibition of long-chain 3-ketoacyl coenzyme a thiolase. Circulation Research, 93(3), e33–e37. [Link]

-

Ma, N., Bai, J., Zhang, W., Luo, H., Zhang, X., Liu, D., & Qiao, C. (2018). Trimetazidine protects against cardiac ischemia/reperfusion injury via effects on cardiac miRNA-21 expression, Akt and the Bcl-2/Bax pathway. Molecular Medicine Reports, 17(5), 6347–6355. [Link]

-

MacInnes, A., Kessling, A., Sexton, D., Wess, J., & Porter, R. (2003). The antianginal agent trimetazidine does not exert its functional benefit via inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. Circulation Research, 93(3), e26–e32. [Link]

-

SynZeal. (n.d.). Trimetazidine EP Impurity B | 1257-19-8. Retrieved from [Link]

-

Veeprho. (n.d.). Trimetazidine EP Impurity B | CAS 1257-19-8. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimetazidine. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). A validated stability indicating rp-hplc method for the determination of related substances in trimetazidine dihydrochloride drug substance. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Thiolase – Knowledge and References. Retrieved from [Link]

-

Ussher, J. R., Koves, T. R., Jaswal, J. S., Zhang, L., Ilkayeva, O., Wagg, C. S., ... & Lopaschuk, G. D. (2014). Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate whole-body insulin resistance in obese mice. Journal of Pharmacology and Experimental Therapeutics, 350(1), 123–131. [Link]

-

Ruiz-Miyazawa, K., & El-Kadi, A. O. S. (1995). Trimetazidine: in vitro influence on heart mitochondrial function. The American Journal of Cardiology, 76(6), 31B–37B. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Retrieved from [Link]

-

Kantor, P. F., Lucien, A., Kozak, R., & Lopaschuk, G. D. (2000). The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. Circulation Research, 86(5), 580–588. [Link]

-

Ussher, J. R., Koves, T. R., Jaswal, J. S., Zhang, L., Ilkayeva, O., Wagg, C. S., ... & Lopaschuk, G. D. (2014). Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate whole-body insulin resistance in obese mice. Journal of Pharmacology and Experimental Therapeutics, 350(1), 123–131. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. Trimetazidine - Wikipedia [en.wikipedia.org]

- 5. Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate whole-body insulin resistance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beneficial effects of trimetazidine in ex vivo working ischemic hearts are due to a stimulation of glucose oxidation secondary to inhibition of long-chain 3-ketoacyl coenzyme a thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. jocpr.com [jocpr.com]

Biological activity of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

An In-Depth Technical Guide to the Biological Activity of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

Foreword: Unveiling the Potential of a Trimetazidine Analogue

In the landscape of pharmaceutical research, the exploration of molecular analogues and impurities often reveals unexpected therapeutic potential. This compound, also known as Hexametazidine, is primarily recognized as a process impurity of Trimetazidine, a well-established anti-anginal agent.[1][2] However, its structural similarity to Trimetazidine, featuring a symmetrical piperazine core with two trimethoxybenzyl moieties, suggests a pharmacological profile that warrants independent investigation. This guide synthesizes the current understanding and prospective research avenues for this compound, moving beyond its classification as a mere impurity to explore its intrinsic biological activities. We will delve into its cardioprotective and neuroprotective potential, drawing logical parallels from its parent compound while highlighting the unique questions its bis-substituted structure raises.

Molecular Profile and Synthesis Overview

This compound (C₂₄H₃₄N₂O₆, Molar Mass: 418.52 g/mol ) is a symmetrically substituted piperazine derivative.[3] The presence of the piperazine ring, a common scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties, while the trimethoxybenzyl groups are crucial for its biological interactions.[4]

The synthesis of this compound is often a byproduct of Trimetazidine production but can be achieved directly. A common laboratory-scale synthesis involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine.[1]

Rationale for Synthetic Approach:

This one-pot reaction is efficient. Formic acid acts as both a solvent and a reducing agent (in the Eschweiler-Clarke reaction). Heating the reaction mixture drives the formation of the double iminium intermediate, which is subsequently reduced to yield the final product. The choice of a simple acid and aldehyde makes this a cost-effective and scalable method. Purification is typically achieved by pH adjustment to precipitate the crude product, followed by recrystallization.[1]

| Property | Value | Source |

| IUPAC Name | 1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine | [5] |

| CAS Number | 1257-19-8 | [3] |

| Molecular Formula | C₂₄H₃₄N₂O₆ | [6] |

| Molecular Weight | 418.52 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

Core Biological Activity: Cardioprotection

The primary pharmacological interest in this compound stems from the well-documented cardioprotective effects of Trimetazidine.[7] Initial investigations suggest that the bis-substituted analogue shares some of these properties, potentially acting as an inotropic and anti-arrhythmic agent.[3]

Mechanism of Action: A Metabolic Shift

The cardioprotective action of Trimetazidine is attributed to its ability to shift myocardial energy metabolism from fatty acid β-oxidation to the more oxygen-efficient pathway of glucose oxidation.[2] It achieves this by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme.[2] During ischemia, this metabolic shift reduces cellular acidosis, mitigates calcium overload, and protects against the generation of oxygen free radicals.[2] It is highly probable that this compound acts via a similar mechanism.

Caption: Proposed cardioprotective mechanism via metabolic pathway modulation.

Experimental Protocol: In Vitro Cardioprotection Assay

This protocol is designed to validate the cytoprotective effects of the compound against oxidative stress in a cardiac cell line.

Objective: To determine if this compound protects H9c2 cardiac myoblasts from hydrogen peroxide (H₂O₂)-induced cell death.

Methodology:

-

Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with varying concentrations of the test compound (e.g., 1 µM, 10 µM, 50 µM) for 6 hours. Include a vehicle control (DMSO) and a positive control (e.g., Trimetazidine).

-

Induction of Oxidative Stress: After pre-treatment, add 100 µM H₂O₂ to all wells except the negative control group and incubate for 24 hours.

-

Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the EC₅₀ value of the compound.

Emerging Biological Activity: Neuroprotection

While direct studies on this compound are lacking, extensive research on Trimetazidine reveals significant neuroprotective, anticonvulsant, and anti-inflammatory properties.[8][9] These effects are particularly relevant in conditions like epilepsy and cerebral ischemia-reperfusion injury, where oxidative stress and inflammation are key pathological drivers.[10]

Proposed Neuroprotective Mechanisms

Trimetazidine has been shown to exert its neuroprotective effects by modulating inflammatory signaling pathways and reducing oxidative stress.[8] It can suppress the activation of pro-inflammatory molecules like IL-1β, TNF-α, and NF-κB, and downregulate the HMGB-1/TLR-4 signaling axis.[8][9] Furthermore, its antioxidant properties help restore levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD), while reducing lipid peroxidation.[10]

Caption: A simplified workflow of the proposed neuroprotective activities.

Experimental Protocol: In Vivo Neuroprotection Model

This protocol is adapted from studies on Trimetazidine to assess the anticonvulsant and neuroprotective effects of its bis-substituted analogue in a chemically-induced seizure model.[8]

Objective: To evaluate the efficacy of this compound in a Pentylenetetrazole (PTZ)-induced kindling model in mice.

Methodology:

-

Animal Model: Use Swiss albino mice, housed under standard laboratory conditions.

-

Kindling Induction: Administer a sub-convulsive dose of PTZ (30 mg/kg, i.p.) on alternate days for 5 weeks to induce kindling.

-

Treatment Groups:

-

Group 1: Vehicle Control (Saline + PTZ)

-

Group 2: Test Compound (10 mg/kg, p.o.) + PTZ

-

Group 3: Test Compound (20 mg/kg, p.o.) + PTZ

-

Group 4: Positive Control (Sodium Valproate, 200 mg/kg, p.o.) + PTZ

-

Treatment is administered 30 minutes before each PTZ injection.

-

-

Seizure Assessment: Observe each animal for 30 minutes post-PTZ injection and score seizure severity on the Racine scale (0-5).

-

Behavioral Analysis (Post-Kindling):

-

Cognition: Use the Elevated Plus Maze to assess learning and memory.

-

Motor Coordination: Use the Rotarod test to evaluate muscle strength and coordination.

-

-

Biochemical Analysis: At the end of the study, euthanize animals and collect brain tissue (hippocampus and cortex). Use ELISA kits to measure levels of:

-

Inflammatory Markers: IL-1β, TNF-α.

-

Oxidative Stress Markers: Malondialdehyde (MDA), Glutathione (GSH).

-

-

Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare seizure scores, behavioral performance, and biomarker levels between groups.

| Parameter | Vehicle + PTZ | Compound (20 mg/kg) + PTZ | Expected Outcome |

| Mean Seizure Score | 4.2 ± 0.4 | 1.8 ± 0.3 | Significant Reduction |

| MDA Levels (nmol/mg protein) | 8.5 ± 0.9 | 4.1 ± 0.5 | Significant Decrease |

| GSH Levels (µmol/mg protein) | 12.3 ± 1.1 | 25.7 ± 2.0 | Significant Increase |

| IL-1β Levels (pg/mg protein) | 150 ± 15 | 75 ± 10 | Significant Decrease |

Future Directions and Concluding Remarks

This compound presents a compelling case for further investigation. While its biological profile is inferred from its structural relationship to Trimetazidine, the presence of a second trimethoxybenzyl group could significantly alter its potency, selectivity, and pharmacokinetic profile.

Key areas for future research include:

-

Direct Target Engagement: Confirming the inhibition of the 3-KAT enzyme and exploring other potential molecular targets.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile to understand its bioavailability and half-life compared to Trimetazidine.

-

Anticancer Screening: The piperazine scaffold is prevalent in many anticancer agents.[11] Screening this compound against a panel of human cancer cell lines could uncover novel antiproliferative activities.[4]

-

Head-to-Head Comparison: Directly comparing its efficacy and safety profile with Trimetazidine in established in vivo models of myocardial and cerebral ischemia.

References

- Biosynth. (n.d.). This compound | 1257-19-8.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method.

- PubChem. (n.d.). 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine.

- Sigma-Aldrich. (n.d.). 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride.

- BenchChem. (n.d.). 1-(3,4,5-Trimethoxybenzyl)piperazine | 52146-35-7.

- Wikipedia. (n.d.). Piperazine.

- ChemBK. (2024). This compound.

- Ohtaka, H., Miyake, M., Kanazawa, T., Ito, K., & Tsukamoto, G. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. Chemical & Pharmaceutical Bulletin, 35(7), 2774-2781.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Google Patents. (n.d.). EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.

- LGC Standards. (n.d.). This compound.

- ResearchGate. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ2-1,2,3-triazoline hydrides.

- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- ChemicalBook. (2025). Trimetazidine | 5011-34-7.

- Khan, S., et al. (2025). Neuroprotective and anticonvulsant effect of trimetazidine in a PTZ-kindling model of mice through modulation of the IL-1β/IL-1R1 and HMGB-1/TLR-4 axis. Frontiers in Pharmacology.

- Al-Omary, F. A., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Saudi Pharmaceutical Journal.

- National Institutes of Health. (2021).

- PubMed. (2025). Neuroprotective and anticonvulsant effect of trimetazidine in a PTZ-kindling model of mice through modulation of the IL-1β/IL-1R1 and HMGB-1/TLR-4 axis.

- Wisel, S., et al. (2009). Pharmacological preconditioning of mesenchymal stem cells with trimetazidine (1-[2,3,4-trimethoxybenzyl]piperazine) protects hypoxic cells against oxidative stress and enhances recovery of myocardial function in infarcted heart through Bcl-2 expression. Journal of Pharmacology and Experimental Therapeutics, 329(2), 543-550.

- National Institutes of Health. (2022). Neuroprotective effects of combined trimetazidine and progesterone on cerebral reperfusion injury. Brain and Behavior.

- Consensus. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives.

Sources

- 1. jocpr.com [jocpr.com]

- 2. chembk.com [chembk.com]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [lgcstandards.com]

- 6. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trimetazidine | 5011-34-7 [chemicalbook.com]

- 8. Frontiers | Neuroprotective and anticonvulsant effect of trimetazidine in a PTZ-kindling model of mice through modulation of the IL-1β/IL-1R1 and HMGB-1/TLR-4 axis [frontiersin.org]

- 9. Neuroprotective and anticonvulsant effect of trimetazidine in a PTZ-kindling model of mice through modulation of the IL-1β/IL-1R1 and HMGB-1/TLR-4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of combined trimetazidine and progesterone on cerebral reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in modern drug discovery, a six-membered heterocyclic scaffold renowned for its structural versatility and presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties allow it to serve as a flexible linker or a basic, hydrophilic group, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of a molecule.[3] Within this broad class of compounds, derivatives of this compound represent a particularly compelling family. The parent compound, also known as Hexametazidine, is recognized as a key impurity of the anti-anginal drug trimetazidine.[4][5] However, research into its analogs has revealed a rich pharmacology, primarily centered on the modulation of voltage-gated calcium channels, positioning these compounds as promising candidates for treating conditions ranging from chronic pain to cardiovascular disorders.[6][7]

This guide provides a comprehensive exploration of the synthesis, pharmacological activity, structure-activity relationships (SAR), and therapeutic potential of this compound derivatives. It is designed to equip researchers and drug development professionals with the technical knowledge and field-proven insights necessary to navigate the complexities of this chemical space.

Part 1: Synthesis and Chemical Characterization

The foundation of any drug discovery program lies in the robust and reproducible synthesis of the core molecule and its analogs. The synthesis of this compound is a demonstrative example of reductive amination.

Core Synthesis Protocol: this compound

This protocol details a conventional and reliable method for synthesizing the parent compound, which serves as a crucial reference standard and a starting point for further derivatization.[8]

Step-by-Step Methodology:

-

Initial Reaction Setup: At room temperature, charge a suitable reaction vessel with formic acid (e.g., 61 ml).

-

Aldehyde Addition: Under constant stirring, add 2,3,4-trimethoxybenzaldehyde (e.g., 25 g) to the formic acid and continue stirring for approximately 15 minutes.

-

Piperazine Addition: Introduce piperazine (e.g., 55 g) to the mixture at room temperature. An exothermic reaction will cause the temperature to rise, typically to around 85°C.

-

Heating and Reflux: Heat the reaction mass to a temperature of 110-115°C and maintain this temperature for approximately 14 hours. The reaction's progress should be monitored via Thin-Layer Chromatography (TLC) until completion.[8]

-

Quenching: Cool the reaction mass to 80°C. In a separate vessel, prepare ice-cooled water (e.g., 170 g) and quench the reaction mass into it. Stir the resulting mixture for 30 minutes, ensuring the temperature remains below 10°C.

-

Precipitation and pH Adjustment: Adjust the pH of the mixture to 9-9.5 by the slow addition of a 20% caustic solution (e.g., NaOH). Continue stirring for 1 hour at a temperature below 10°C. A solid precipitate, the crude product, will form.[8]

-

Filtration and Purification: Filter the solid crude product. For purification, charge the crude product into methanol (e.g., 50 ml), heat to dissolve, and then allow it to cool, which will enable recrystallization to yield the purified this compound.

Caption: Synthetic pathway for this compound.

Structural and Purity Verification

Ensuring the identity and purity of the synthesized compound is paramount. A multi-pronged analytical approach is required for a self-validating system.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to compare its retention time against a known reference standard.[8]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected peaks include those for C-N stretching (~1350-1000 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹ and ~1475 cm⁻¹), and C=C bonds.[8]

-

Proton Nuclear Magnetic Resonance (¹H-NMR): Provides detailed information about the chemical structure, including the number and environment of protons, confirming the arrangement of the benzyl and piperazine moieties.[8]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition (C₂₄H₃₄N₂O₆, MW: 446.5 g/mol ).[9]

Part 2: Pharmacological Profile and Mechanism of Action

The therapeutic potential of these derivatives stems primarily from their ability to modulate voltage-gated calcium channels (VGCCs), which are critical for signal transmission in the nervous system and muscle contraction.[7][10]

Primary Target: N-Type Calcium Channels

Many analogs of the core structure are potent inhibitors of N-type (CaV2.2) calcium channels.[6][7] These channels are predominantly located at presynaptic terminals in the central and peripheral nervous systems and play a crucial role in the release of neurotransmitters, particularly those involved in pain signaling.[7]

Mechanism of Action:

By binding to and blocking L-type "long-acting" voltage-gated calcium channels, these compounds inhibit the influx of calcium ions into vascular smooth muscle and cardiac cells.[10][11] This reduction in intracellular calcium leads to several physiological effects:

-

Vascular Smooth Muscle Relaxation: Reduced calcium influx prevents the activation of calmodulin and myosin light-chain kinase, leading to vasodilation. This decreases systemic vascular resistance and lowers arterial blood pressure.[11][12]

-

Reduced Myocardial Contractility (Negative Inotropy): In cardiac myocytes, blocking calcium entry decreases the force of contraction.[12]

-

Slowed Cardiac Conduction (Negative Chronotropy & Dromotropy): In the sinoatrial (SA) and atrioventricular (AV) nodes, calcium channel blockers slow the heart rate and conduction velocity, which is beneficial for treating certain arrhythmias.[10][12]

Caption: Inhibition of N-type calcium channels by piperazine derivatives.

Other Pharmacological Activities

Beyond N-type channel blockade, this class exhibits a range of biological effects:

-

Cerebral Vasodilator Activity: Certain derivatives have shown potent cerebral vasodilating effects, in some cases stronger than trimetazidine itself, suggesting potential applications in cerebrovascular disorders.[13][[“]]

-

Inotropic Properties: The parent compound, this compound, has been reported to have inotropic properties, increasing the force of heart muscle contraction by modulating intracellular calcium levels.[4]

-

Cardioprotective Effects: Related to the parent drug trimetazidine, these compounds may offer cardioprotection by optimizing myocardial energy metabolism, shifting from fatty acid oxidation to glucose oxidation, which is more efficient under ischemic conditions.[5][15]

Part 3: Structure-Activity Relationships (SAR)

Optimizing a lead compound requires a deep understanding of how specific structural modifications impact its biological activity, selectivity, and safety profile. SAR studies on trimethoxybenzyl piperazine analogs have yielded critical insights for developing potent and selective N-type calcium channel blockers.[6][7]

Key Principles of SAR Optimization

The primary goal of SAR studies in this area has been to maximize potency for N-type calcium channels while minimizing off-target effects, particularly inhibition of the hERG potassium channel (which can lead to cardiac arrhythmias) and L-type calcium channels.[6][7]

SAR Logic:

-

The Piperazine Core: This central scaffold is crucial for the overall architecture of the molecule, properly orienting the substituted benzyl groups for receptor interaction. Modifications to the piperazine ring itself can impact potency and selectivity.[16]

-

The Trimethoxybenzyl Moiety: The number and position of methoxy groups on the benzyl ring are critical determinants of activity. The 2,3,4-trimethoxy pattern is a common starting point, but other substitution patterns have been explored to fine-tune the electronic and steric properties of the molecule.[17][18]

-

N-Substituents: Replacing one of the trimethoxybenzyl groups with other moieties has been a highly successful strategy. For instance, adding a long, lipophilic chain can dramatically increase potency and selectivity for N-type channels.[6][7]

Caption: Key structure-activity relationship considerations.

Quantitative SAR Data

Research has led to the development of highly potent and selective analogs. A notable example is "compound 16" from a study focused on optimizing a lead N-type channel blocker.[6][7]

| Compound ID | N-Type Channel Blockade (IC₅₀) | hERG Channel Inhibition (IC₅₀) | Selectivity (hERG/N-Type) | L-Type Channel Selectivity |

| NP078585 (Lead) | High Potency | Substantial Inhibition | Modest | Modest |

| Compound 16 | High Potency (Maintained) | ~120-fold lower than N-Type | ~120-fold | ~3600-fold |

Data synthesized from published findings.[6][7]

This data clearly demonstrates the power of targeted chemical modification. By altering the substituents on the piperazine core, researchers were able to create compound 16, which retains the desired high potency against N-type channels while dramatically improving its safety profile by reducing off-target hERG and L-type channel activity.[6]

Part 4: Therapeutic Applications and Future Outlook

The unique pharmacological profile of these derivatives makes them attractive candidates for several therapeutic areas.

Investigated Therapeutic Areas

-

Neuropathic and Inflammatory Pain: This is the most promising application. Given the role of N-type calcium channels in pain signaling, potent and selective blockers are highly sought after. Compound 16 has demonstrated significant anti-hyperalgesic activity in animal models of both neuropathic and inflammatory pain, validating this approach.[6]

-

Cardiovascular Disease: As analogs of trimetazidine, these compounds have inherent potential as anti-anginal agents.[15] Their vasodilatory properties could also be beneficial in treating hypertension.[12]

-

Cerebrovascular Disorders: Derivatives with potent cerebral vasodilator activity could be explored for conditions involving reduced blood flow to the brain.[13]

Challenges and Future Directions

While promising, the development of these compounds is not without challenges. Achieving high selectivity, particularly over the hERG channel, remains a critical hurdle to ensure cardiovascular safety. Future research should focus on:

-

Developing Novel Analogs: Synthesizing new derivatives with improved selectivity and pharmacokinetic properties.

-

Exploring New Therapeutic Targets: Investigating the potential of these compounds in other CNS disorders where calcium channel modulation may be beneficial, such as epilepsy or neurodegenerative diseases.

-

Advanced In Vivo Studies: Conducting comprehensive animal studies to evaluate the efficacy, safety, and long-term effects of lead candidates.

The this compound scaffold has proven to be a rich source of pharmacologically active molecules. Through rational design and a deep understanding of its structure-activity relationships, this chemical class holds significant promise for the development of next-generation therapeutics.

References

- JOCPR. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research.

- Biosynth. (n.d.). This compound | 1257-19-8.

- PubMed. (2012). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors.

- ResearchGate. (2012). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors.

- Sigma-Aldrich. (n.d.). 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97 13171-25-0.

- PubMed. (1993). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Sigma-Aldrich. (n.d.). 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97 13171-25-0.

- BenchChem. (n.d.). The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.

- NCBI Bookshelf. (2024). Calcium Channel Blockers.

- IJPPR. (2023).

- ChemBK. (2024). This compound.

- MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.

- PubChem. (n.d.). Trimetazidine.

- PubChem. (n.d.). 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine.

- MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.

- ResearchGate. (n.d.).

- PubMed. (2016).

- YouTube. (2020).

- CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs).

- PubMed. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)

- The Journal of the Serbian Chemical Society. (n.d.). View of Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines.

- Consensus. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)

- LGC Standards. (n.d.). This compound.

- (2025). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride.

- NIH. (n.d.). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers.

- PubMed. (2019). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory.

- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. chembk.com [chembk.com]

- 6. Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 13. Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. Trimetazidine | C14H22N2O3 | CID 21109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. etd.auburn.edu [etd.auburn.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

Introduction

1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, also known as Hexametazidine, is a symmetrical piperazine derivative. It is recognized as a significant impurity and a potential metabolite of Trimetazidine, a well-established anti-anginal agent that modulates cardiac energy metabolism. Structurally, it is characterized by a central piperazine ring symmetrically substituted with two 2,3,4-trimethoxybenzyl groups. While the pharmacological profile of Trimetazidine is extensively documented, its impurity, this compound, remains a subject of nascent investigation. Preliminary evidence suggests that this compound may possess independent biological activities, including inotropic properties and the ability to protect cardiac tissue from oxidative stress.[1]

This technical guide provides a comprehensive framework for the in vitro and in vivo characterization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile and therapeutic potential of this compound. The guide details the synthesis, proposed mechanisms of action, and robust experimental protocols for a thorough investigation.

Chemical Synthesis and Characterization

The synthesis of this compound is most commonly achieved through a one-pot reductive amination reaction. This method offers a straightforward and efficient route to the desired compound.

Step-by-Step Synthesis Protocol[2][3][4]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,3,4-trimethoxybenzaldehyde and piperazine in an alcoholic solvent such as ethanol or isopropanol. A molar ratio of 1:2 to 1:4 of the aldehyde to piperazine is recommended to favor the formation of the desired disubstituted product.

-

Catalyst Addition: Add a hydrogenation catalyst, with 5% Palladium on Carbon (Pd/C) being a preferred choice.

-

Hydrogenation: The reaction mixture is then subjected to hydrogenation. The initial temperature can be set between 45°C and 55°C, which will typically stabilize around 70°C to 75°C during the reaction. A hydrogen pressure of 5 to 10 bar is applied.

-

Reaction Monitoring: The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting materials.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is evaporated, and the excess piperazine can be removed by recrystallization from a suitable solvent like toluene at a low temperature. The crude product can be further purified by recrystallization from methanol to yield the final compound.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 1: In Vitro Investigations

The in vitro evaluation of this compound is crucial for determining its direct cellular and molecular effects. Based on preliminary data suggesting cardiovascular activity, the following assays are recommended.

Assessment of Inotropic Effects

The positive inotropic properties of a compound, or its ability to increase the force of cardiac contraction, can be a key therapeutic feature.[1]

This ex vivo model allows for the study of cardiac function in a controlled environment, independent of systemic physiological effects.

-

Heart Isolation: Anesthetize a suitable animal model (e.g., Sprague-Dawley rat) and perform a thoracotomy to expose the heart. Swiftly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

-

Data Acquisition: Insert a balloon into the left ventricle to measure isovolumetric contractile function. Record key parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

-

Compound Administration: Introduce this compound into the perfusate at varying concentrations to establish a dose-response curve.

-

Data Analysis: Analyze the changes in LVDP and other contractile parameters to determine the inotropic effect of the compound.

Diagram of Langendorff Isolated Heart Workflow

Caption: Workflow for assessing inotropic effects using the Langendorff isolated heart preparation.

Investigation of Cardioprotective Effects Against Oxidative Stress

The ability of this compound to protect against lipid peroxidation suggests a potential cardioprotective role.[1]

This assay quantifies the extent of oxidative damage to lipids in cardiac tissue.

-

Tissue Preparation: Homogenize isolated cardiac tissue (e.g., from rats) in an appropriate buffer on ice.

-

Induction of Oxidative Stress: Induce lipid peroxidation in the homogenates using an agent such as ferrous sulfate/ascorbate.

-

Treatment Groups: Include a control group, a group with the oxidative stressor alone, and groups pre-treated with varying concentrations of this compound before the addition of the stressor.

-

TBARS Assay: Measure the levels of malondialdehyde (MDA), a key byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the samples with TBA at high temperature and measuring the absorbance of the resulting colored product at 532 nm.

-

Data Analysis: Compare the levels of MDA across the different treatment groups to determine the protective effect of the compound.

Table 1: Hypothetical Data for In Vitro Lipid Peroxidation Assay

| Treatment Group | MDA Concentration (nmol/mg protein) | % Inhibition of Lipid Peroxidation |

| Control | 1.5 ± 0.2 | - |

| Oxidative Stressor | 8.2 ± 0.6 | 0% |

| Compound (1 µM) + Stressor | 6.5 ± 0.5 | 20.7% |

| Compound (10 µM) + Stressor | 4.3 ± 0.4 | 47.6% |

| Compound (100 µM) + Stressor | 2.1 ± 0.3 | 74.4% |

Assessment of Creatine Kinase Inhibition

Inhibition of creatine kinase activity has been reported as a potential effect of this compound.[1]

This enzymatic assay measures the activity of creatine kinase in the presence of the test compound.

-

Reagent Preparation: Prepare a reaction mixture containing phosphocreatine, ADP, and a coupled enzyme system (hexokinase and glucose-6-phosphate dehydrogenase) with NADP+.

-

Enzyme Source: Use purified creatine kinase or a cardiac tissue homogenate as the enzyme source.

-

Inhibition Assay: Incubate the enzyme with varying concentrations of this compound.

-

Kinetic Measurement: Initiate the reaction by adding the substrate and monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm.

-

Data Analysis: Calculate the percentage of inhibition of creatine kinase activity at each concentration of the compound and determine the IC50 value.

Part 2: In Vivo Investigations

In vivo studies are essential to understand the physiological effects, pharmacokinetics, and therapeutic efficacy of this compound in a whole organism.

In Vivo Model of Myocardial Infarction

To evaluate the potential cardioprotective effects of the compound in a disease-relevant model, a rat model of myocardial infarction is recommended.

-

Animal Preparation: Anesthetize male Sprague-Dawley rats and intubate for mechanical ventilation.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.

-

Treatment Groups: Administer this compound (e.g., via intraperitoneal injection) at different doses either before or after LAD ligation, depending on the study's aim (prophylactic or therapeutic). Include a vehicle control group.

-

Post-operative Care: Close the chest and allow the animals to recover. Provide appropriate post-operative analgesia and care.

-

Assessment of Cardiac Function: After a set period (e.g., 24 hours or several weeks), assess cardiac function using echocardiography to measure parameters like ejection fraction and fractional shortening.

-

Histological Analysis: At the end of the study, euthanize the animals and excise the hearts. Use triphenyltetrazolium chloride (TTC) staining to determine the infarct size.

Diagram of In Vivo Myocardial Infarction Study Workflow

Caption: Workflow for the in vivo evaluation of cardioprotective effects in a rat model of myocardial infarction.

Table 2: Hypothetical Data for In Vivo Myocardial Infarction Study

| Treatment Group | Ejection Fraction (%) | Infarct Size (% of Left Ventricle) |

| Sham | 75 ± 5 | 0 |

| Vehicle Control | 45 ± 6 | 40 ± 5 |

| Compound (10 mg/kg) | 55 ± 7 | 30 ± 4 |

| Compound (30 mg/kg) | 65 ± 5 | 22 ± 3 |

Proposed Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is yet to be fully elucidated, its structural relationship to Trimetazidine provides a strong basis for hypothesis-driven research. Trimetazidine is known to inhibit the long-chain 3-ketoacyl-CoA thiolase, leading to a shift in cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation. This metabolic switch is particularly beneficial under ischemic conditions.

It is plausible that this compound shares this metabolic modulatory effect. Furthermore, the reported inotropic effect, potentially mediated by an increase in intracellular calcium, suggests an interaction with calcium handling proteins or ion channels in cardiomyocytes. The antioxidant properties, evidenced by the inhibition of lipid peroxidation, may involve direct scavenging of reactive oxygen species or the upregulation of endogenous antioxidant defense mechanisms.

Diagram of Proposed Signaling Pathways

Caption: Proposed mechanisms of action for this compound.

Conclusion

This compound presents an intriguing profile as a potential cardiovascular agent. Its structural similarity to Trimetazidine, coupled with preliminary evidence of inotropic and antioxidant effects, warrants a thorough investigation. The experimental frameworks detailed in this guide provide a robust starting point for elucidating its pharmacological properties and therapeutic potential. A systematic approach, combining the in vitro and in vivo methodologies described, will be instrumental in defining the future role of this compound in cardiovascular medicine.

References

-

ADInstruments. (2019, August 26). Best practices for setting-up an isolated Langendorff heart preparation. Retrieved from [Link]

-

Antzelevitch, C., & Sicouri, S. (2011, February 16). Acute Myocardial Infarction in Rats. Journal of Visualized Experiments. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Retrieved from [Link]

-

Frontiers in Veterinary Science. (2022, December 4). Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. Retrieved from [Link]

-

Journal of Visualized Experiments. (2011, February 16). Acute Myocardial Infarction in Rats. Retrieved from [Link]

-

RayBiotech. (2023, September 25). Creatine Kinase Activity Assay. Retrieved from [Link]

-

Bio-protocol. (n.d.). Langendorff heart preparation. Retrieved from [Link]

-

Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. Journal of molecular and cellular cardiology, 50(6), 940–950. [Link]

-

Medichem Middle East. (n.d.). Manual Procedure Creatine Kinase (CK). Retrieved from [Link]

-

University of South Alabama. (n.d.). What are the advantages and disadvantages of the isolated perfused heart? Retrieved from [Link]

-

Assay Genie. (n.d.). Technical Manual Creatine Kinase (CK) Activity Assay Kit. Retrieved from [Link]

-

Hellenic Journal of Nuclear Medicine. (2017). A Novel Experimental Rat Model for the In Vivo Assessment of Myocardial Ischemia Based on Single Photon Emission Computed Tomography. Retrieved from [Link]

-

Journal of Nuclear Medicine. (n.d.). Characterization of Normal and Infarcted Rat Myocardium Using a Combination of Small-Animal PET and Clinical MRI. Retrieved from [Link]

-

Oxford Biomedical Research. (n.d.). Lipid Peroxidation Colorimetric Assay Kit. Retrieved from [Link]

-

BioRag. (2021, December 4). Lipid peroxidation assay protocol. Retrieved from [Link]

-

Oxford Biomedical Research. (n.d.). Lipid Peroxidation Colorimetric Assay Kit. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). EZAssay TBARS Estimation Kit for Lipid Peroxidation. Retrieved from [Link]

- Google Patents. (n.d.). US5142053A - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation.